molecular formula C8H9F3N2 B13030646 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

Cat. No.: B13030646
M. Wt: 190.17 g/mol
InChI Key: TVDNQPLEOCZLRY-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H9F3N2. It is characterized by the presence of a trifluorophenyl group attached to an ethane-1,2-diamine backbone.

Preparation Methods

Chemical Reactions Analysis

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the ethane-1,2-diamine backbone allows for versatile chemical modifications. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar compounds to 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine include:

  • 1-(2,4,6-Trifluorophenyl)ethane-1,2-diamine
  • 1-(2,3,5-Trifluorophenyl)ethane-1,2-diamine
  • 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine

These compounds share the trifluorophenyl group but differ in the positions of the fluorine atoms, which can affect their chemical properties and reactivity.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2

InChI Key

TVDNQPLEOCZLRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(CN)N)F)F)F

Origin of Product

United States

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